4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Catalog No.
S751591
CAS No.
28027-17-0
M.F
C11H9NO4
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

CAS Number

28027-17-0

Product Name

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

QROPNBKULZRDMD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O

The exact mass of the compound 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 28027-17-0), also known by its tautomeric name 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a highly functionalized quinoline intermediate critical for the commercial synthesis of complex active pharmaceutical ingredients (APIs) [1]. Featuring a C3-carboxylic acid, a C4-hydroxyl/oxo group, and a C7-methoxy ether, this compound serves as the foundational scaffold for synthesizing Selective Estrogen Receptor Degraders (SERDs) and HIV-1 integrase inhibitors like Elvitegravir [2]. In industrial procurement and process chemistry, it is prized for its pre-installed 7-methoxy group, which electronically activates the quinoline ring for highly regioselective downstream functionalization, particularly at the C6 position, streamlining large-scale manufacturing routes [3].

Substituting 4-hydroxy-7-methoxyquinoline-3-carboxylic acid with its un-methoxylated analog (4-hydroxyquinoline-3-carboxylic acid) or positional isomers fundamentally disrupts both the synthetic pathway and the final API efficacy [1]. The C7-methoxy group is not merely a passive structural feature; it acts as a strong electron-donating group that directs electrophilic aromatic substitution exclusively to the C6 position, a critical step in SERD and integrase inhibitor manufacturing [2]. Attempting to use the un-methoxylated core results in complex, multi-positional halogenation mixtures that require unviable chromatographic separation at scale. Furthermore, procuring the ethyl ester precursor (ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate) instead of the free acid requires an additional saponification step, introducing unnecessary yield losses, pH-dependent precipitation challenges, and increased solvent waste during commercial API production .

Regioselective C6-Halogenation for SERD API Synthesis

In the synthesis of Selective Estrogen Receptor Degraders (SERDs), the 7-methoxy group of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid is essential for directing C6-halogenation. Patent literature demonstrates that direct iodination of this specific compound with iodine and K3PO4 yields the 6-iodo intermediate at a 72.1% isolated yield in a single step [1]. In contrast, attempting similar halogenation on the un-methoxylated 4-hydroxyquinoline-3-carboxylic acid results in poor regioselectivity and complex isomer mixtures, requiring extensive purification that is unviable for commercial scale-up.

Evidence DimensionRegioselective C6-Iodination Yield
Target Compound Data72.1% isolated yield of the 6-iodo intermediate (single step)
Comparator Or BaselineUn-methoxylated 4-hydroxyquinoline-3-carboxylic acid (yields complex multi-positional halogenation mixtures)
Quantified Difference>70% single-isomer yield vs. unviable mixed isomers
ConditionsReaction with I2 and K3PO4 in acetonitrile (ACN) at 50°C for 16 hours

Procuring the 7-methoxy acid ensures high-yielding, regioselective halogenation, eliminating costly downstream purification steps in SERD API manufacturing.

Process Efficiency and Yield Retention vs. Ester Precursor

Industrial buyers often evaluate whether to procure the free acid (CAS 28027-17-0) or its ethyl ester precursor (CAS 63463-15-0). Starting with the ethyl ester requires a base-catalyzed saponification step (e.g., NaOH in ethanol/water) followed by precise pH adjustment to precipitate the acid, which typically incurs an 8% yield loss (max step yield ~92%) and extends processing time by at least 3 hours . Procuring the pre-hydrolyzed 4-hydroxy-7-methoxyquinoline-3-carboxylic acid directly bypasses this bottleneck, increasing overall throughput and reducing aqueous waste streams in the plant.

Evidence DimensionSynthetic Step Reduction & Yield Retention
Target Compound Data0% yield loss (ready for direct C6-functionalization or coupling)
Comparator Or BaselineEthyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (requires hydrolysis, ~92% step yield)
Quantified DifferenceElimination of 1 synthetic step and prevention of ~8% yield loss
ConditionsStandard industrial saponification (NaOH/EtOH, reflux 3h, pH adjustment to 4)

Purchasing the free acid directly streamlines the manufacturing route, saving reactor time and improving the overall atom economy of the API synthesis.

Target Binding Affinity in Downstream Integrase Inhibitor APIs

The 7-methoxy substitution is critical for the pharmacological activity of downstream APIs, such as HIV-1 integrase inhibitors. The 7-methoxy group occupies a specific hydrophobic pocket in the integrase enzyme, allowing APIs derived from this core to exhibit sub-nanomolar potency (e.g., EC50 of 0.21 nM for Elvitegravir) [1]. Substituting the starting material with a des-methoxy core produces APIs that fail to achieve this precise steric and electronic fit, resulting in a multi-fold drop in target binding affinity and rendering the final drug ineffective.

Evidence DimensionDownstream API Potency (Integrase Inhibition)
Target Compound DataEC50 = 0.21 nM (for APIs derived from the 7-methoxy core)
Comparator Or BaselineDes-methoxy or alternative positional isomers (loss of critical binding pocket interactions)
Quantified DifferenceSub-nanomolar efficacy strictly dependent on the 7-methoxy presence
ConditionsHIV-1 integrase strand transfer activity enzymatic assay (10 min incubation)

The 7-methoxy group is a non-negotiable structural requirement for the efficacy of the final integrase inhibitor, making this specific starting material irreplaceable.

Synthesis of Selective Estrogen Receptor Degraders (SERDs)

Ideal as the primary starting material for regioselective C6-halogenation and subsequent cross-coupling reactions to build advanced SERD APIs for breast cancer therapies[1].

Manufacturing of HIV-1 Integrase Inhibitors

Serves as the required structural core for synthesizing Elvitegravir and next-generation quinolone-based integrase strand transfer inhibitors (INSTIs), where the 7-methoxy group is critical for target binding [2].

Development of Novel Quinolone Antibiotics

Utilized as a highly functionalized scaffold in medicinal chemistry to explore new fluoroquinolone analogs, leveraging the 7-methoxy substitution to potentially bypass specific bacterial efflux pumps [3].

XLogP3

1.8

Other CAS

28027-17-0

Wikipedia

4-Hydroxy-7-methoxy-3-quinolinecarboxylic acid

Dates

Last modified: 08-15-2023

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